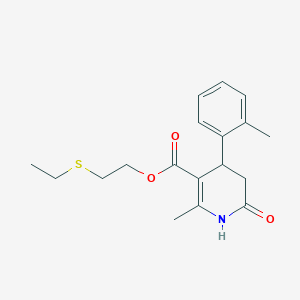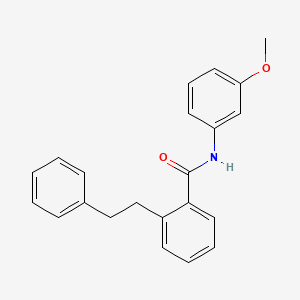![molecular formula C18H29N3O3S2 B5539134 N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions, including conjugate additions, cyclization of acetylenic sulfones, and intramolecular alkylation, leading to the formation of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These processes demonstrate the versatility of sulfone chemistry in constructing nitrogen-containing heterocycles, a fundamental aspect in the synthesis of N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and its derivatives (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various analytical techniques, including X-ray diffraction, density functional theory (DFT) calculations, and vibrational analysis. These studies reveal the compound's optimal molecular structure, electrostatic potential, and frontier molecular orbitals, providing insight into the physicochemical properties of the compound (Ban et al., 2023).
Chemical Reactions and Properties
Research has demonstrated the compound's involvement in various chemical reactions, including aminosulfonylation, which yields sulfonylmethyl piperidines, pyrrolidines, and pyrazolines. This showcases the compound's reactivity and its potential in synthesizing structurally diverse molecules (Xu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of this compound in various environments. However, specific studies focusing on these physical properties were not identified in the current literature search.
Chemical Properties Analysis
The compound's chemical properties, including reactivity with various nucleophiles and electrophiles, have been explored to synthesize a wide range of derivatives. These studies highlight the compound's versatility and potential in medicinal chemistry and drug design (Brown et al., 1991).
Scientific Research Applications
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These methodologies offer access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. Such compounds are crucial structural motifs in many natural products and compounds with therapeutic applications. This approach underscores the potential of utilizing N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in the asymmetric synthesis of N-heterocycles, which could have implications for the development of new drugs and natural product synthesis (Philip et al., 2020).
Potential for CNS Acting Drugs
Research into functional chemical groups capable of serving as lead molecules for synthesizing compounds with central nervous system (CNS) activity highlighted heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O). These compounds, including piperidines and pyrrolidines, may have effects ranging from depression and euphoria to convulsion, indicating the chemical scaffold's potential for developing novel CNS-acting drugs. The versatility of such compounds, including the possibility of undergoing keto-enol tautomerism and acting as precursors to chiral amines and carboxylic acids, further supports their potential in drug development (Saganuwan, 2017).
Environmental Degradation Studies
The environmental fate and degradation pathways of polyfluoroalkyl chemicals, which may include compounds similar to this compound, have been reviewed. These studies are critical for evaluating environmental impacts and for developing strategies to mitigate pollution from such persistent organic pollutants. The research on microbial degradation pathways, defluorination potential, and identification of novel degradation intermediates is crucial for understanding the environmental behavior of these compounds (Liu & Avendaño, 2013).
Biologically Significant Optical Sensors
The development of biologically significant optical sensors, including those based on pyrimidine derivatives, highlights the utility of nitrogen-containing heterocycles in creating sensing materials for biological and medicinal applications. The ability of these compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the broader applicability of heterocyclic scaffolds in developing diagnostic and monitoring tools for various biological functions (Jindal & Kaur, 2021).
properties
IUPAC Name |
N-(3-pyrrolidin-1-ylbutyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-15(20-10-2-3-11-20)6-9-19-18(22)16-7-12-21(13-8-16)26(23,24)17-5-4-14-25-17/h4-5,14-16H,2-3,6-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHQPWBPKCMPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)
![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)
![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)
![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)
![4-(3-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5539102.png)
![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)
![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)